

TIC10 (ONC201): A Technical Guide to a Novel TRAIL-Inducing Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TIC10*

Cat. No.: *B8021733*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIC10, also known as ONC201, is a first-in-class, orally active small molecule that has garnered significant attention in oncology for its unique mechanism of inducing Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a potent anti-cancer cytokine. This technical guide provides an in-depth overview of **TIC10**, detailing its multi-faceted mechanism of action, summarizing key preclinical and clinical data, and offering detailed protocols for essential experimental validation. The primary mechanism involves the dual inhibition of Akt and ERK, leading to the nuclear translocation of the transcription factor Foxo3a and subsequent upregulation of TRAIL gene expression. Concurrently, **TIC10** activates the integrated stress response (ISR), which increases the expression of TRAIL's death receptor, DR5, amplifying the apoptotic signal. Recent discoveries have further identified the dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP as direct targets of **TIC10**, upstream of these core pathways. This document serves as a comprehensive resource for researchers investigating **TIC10** as a therapeutic agent, providing the foundational knowledge and practical methodologies required for its study.

Introduction

The therapeutic potential of TRAIL as a cancer-specific apoptosis inducer has been a long-standing goal in oncology. However, the clinical application of recombinant TRAIL has been hampered by limitations such as a short half-life and poor biodistribution. **TIC10** emerged from

a screen for small molecules capable of upregulating endogenous TRAIL, thereby circumventing the challenges associated with protein-based therapies.[1] It is a stable, orally bioavailable compound that can cross the blood-brain barrier, making it a promising candidate for a wide range of malignancies, including notoriously difficult-to-treat brain tumors.[2]

TIC10's anti-cancer activity is p53-independent, a crucial feature given the high frequency of p53 mutations in human cancers.[1] Its multi-pronged mechanism, which not only induces the pro-apoptotic ligand TRAIL but also its receptor DR5, creates a powerful, self-reinforcing apoptotic loop within the tumor microenvironment.[1] This guide will dissect these mechanisms, present the quantitative data supporting its efficacy, and provide the necessary tools for its further investigation.

Mechanism of Action

The anti-tumor effects of **TIC10** are orchestrated through a network of interconnected signaling pathways, initiated by its interaction with several key cellular targets.

Core Pathway: Akt/ERK Inhibition and Foxo3a-mediated TRAIL Induction

The foundational mechanism of **TIC10** involves the dual inactivation of two critical pro-survival signaling kinases: Akt and Extracellular signal-regulated kinase (ERK).[1]

- Inhibition of Akt and ERK: **TIC10** treatment leads to a dose- and frequency-dependent suppression of Akt and ERK phosphorylation.[1]
- Activation of Foxo3a: In their phosphorylated state, Akt and ERK sequester the Forkhead box O3 (Foxo3a) transcription factor in the cytoplasm. The inhibition of these kinases by **TIC10** results in the dephosphorylation of Foxo3a.[1]
- Foxo3a Nuclear Translocation: Dephosphorylated Foxo3a translocates from the cytoplasm into the nucleus.[1][3]
- TRAIL Gene Transcription: Within the nucleus, Foxo3a binds directly to the promoter region of the TNFSF10 gene, which encodes for TRAIL, thereby activating its transcription.[1]

This cascade results in increased synthesis and cell-surface expression of TRAIL, which can then initiate apoptosis in an autocrine or paracrine manner.

Integrated Stress Response (ISR) and DR5 Upregulation

In parallel to TRAIL induction, **TIC10** activates the Integrated Stress Response (ISR), a cellular program triggered by various stress signals. This pathway is critical for sensitizing cancer cells to TRAIL-mediated apoptosis.

- eIF2 α Phosphorylation: **TIC10** activates specific eIF2 α kinases.[4]
- ATF4 and CHOP Activation: Phosphorylation of eIF2 α leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4]
- DR5 Upregulation: Both ATF4 and CHOP contribute to the transcriptional upregulation of TNFRSF10B, the gene encoding Death Receptor 5 (DR5), the primary signaling receptor for TRAIL.[4]

The simultaneous upregulation of both the ligand (TRAIL) and its receptor (DR5) by a single agent is a unique and powerful feature of **TIC10**'s anti-cancer activity.

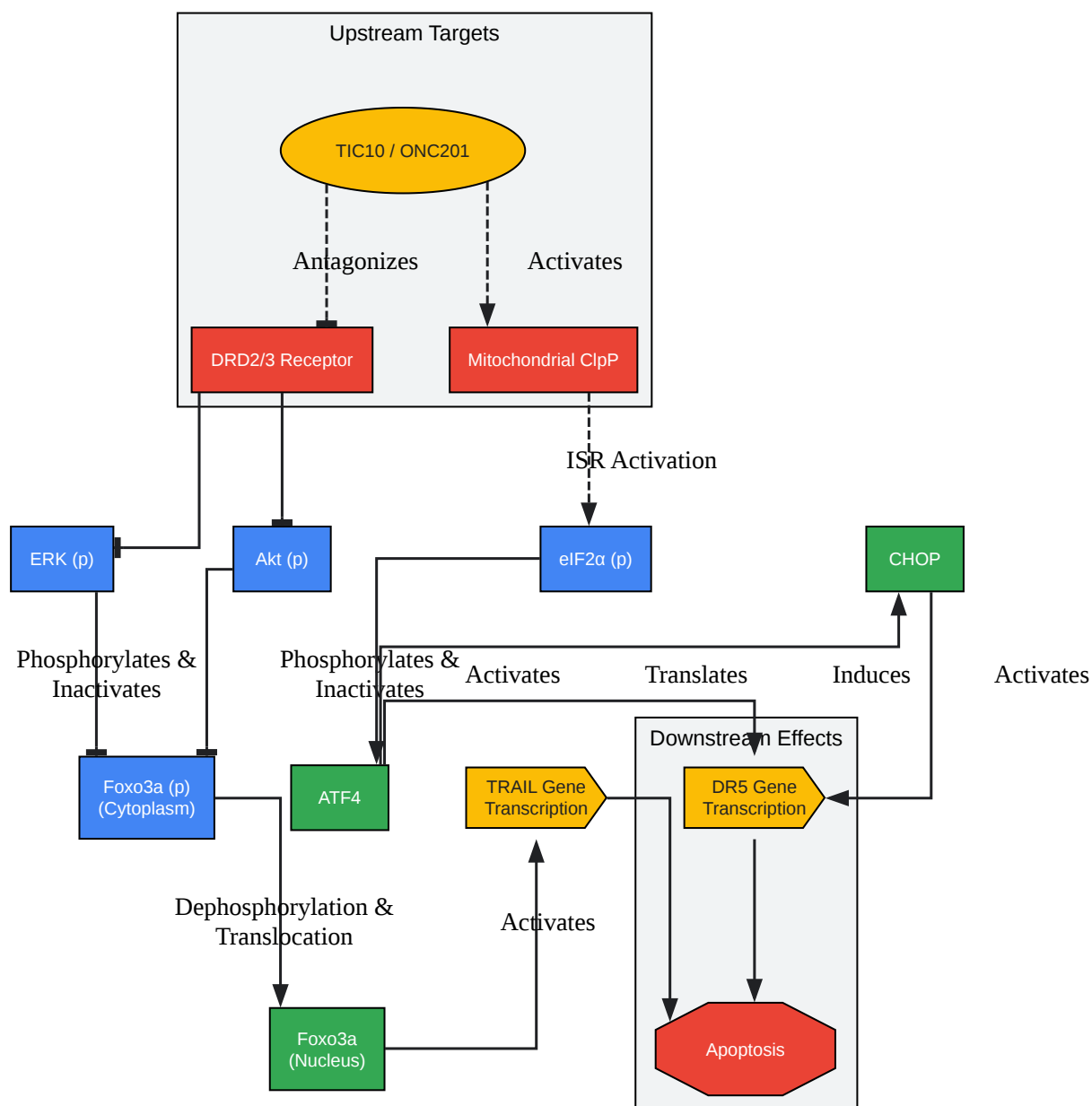
Upstream Targets: DRD2 Antagonism and ClpP Activation

More recent research has elucidated the direct molecular targets of **TIC10** that initiate the downstream signaling events.

- Dopamine Receptor D2 (DRD2) Antagonism: **TIC10** acts as an antagonist to the G protein-coupled dopamine receptor D2 (DRD2).[5] This interaction is thought to be a key initiating event, particularly in neurological tumors where DRD2 is often deregulated.[5]
- Mitochondrial ClpP Activation: **TIC10** directly binds to and activates the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[2] The hyperactivation of this mitochondrial protease leads to the degradation of mitochondrial proteins, triggering the ISR and contributing to apoptosis.[2]

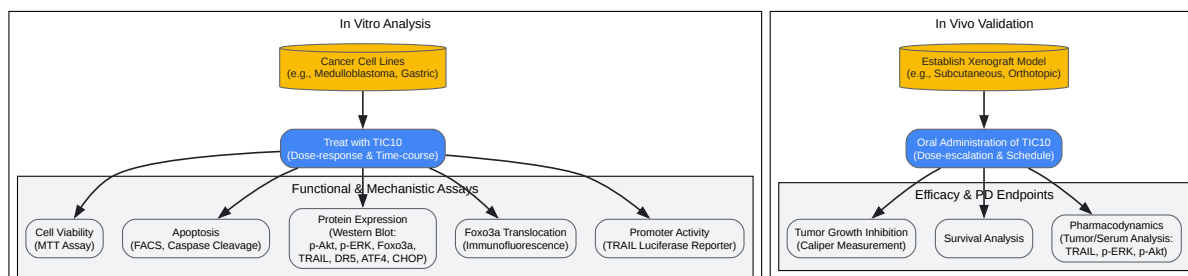
The convergence of these pathways results in a robust and sustained pro-apoptotic signal specifically in cancer cells.

Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: **TIC10** Signaling Pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascopubs.org [ascopubs.org]
- 2. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Single-Agent ONC201 Induces Responses in Patients with Hard-to-Treat Recurrent High-Grade Glioma - Oncology Practice Management [oncpracticemanagement.com]

- To cite this document: BenchChem. [TIC10 (ONC201): A Technical Guide to a Novel TRAIL-Inducing Compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8021733#tic10-as-a-trail-inducing-compound\]](https://www.benchchem.com/product/b8021733#tic10-as-a-trail-inducing-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com